
Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol is a synthetic organic compound that features a cyclopentane ring substituted with a pyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Bromination: Introduction of the bromine atom to the pyrazine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amino group can be introduced via nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Cyclopentane ring formation: The cyclopentane ring can be constructed through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines, organometallic reagents
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-(1R,3S)-3-(5-amino-6-chloropyrazin-2-yl)cyclopentan-1-ol
- Rel-(1R,3S)-3-(5-amino-6-fluoropyrazin-2-yl)cyclopentan-1-ol
- Rel-(1R,3S)-3-(5-amino-6-iodopyrazin-2-yl)cyclopentan-1-ol
Uniqueness
Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Propriétés
Formule moléculaire |
C9H12BrN3O |
|---|---|
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H12BrN3O/c10-8-9(11)12-4-7(13-8)5-1-2-6(14)3-5/h4-6,14H,1-3H2,(H2,11,12)/t5-,6+/m0/s1 |
Clé InChI |
XICMTXHIKPEKFR-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@H](C[C@H]1C2=CN=C(C(=N2)Br)N)O |
SMILES canonique |
C1CC(CC1C2=CN=C(C(=N2)Br)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


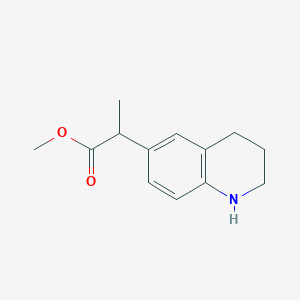
![Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12989212.png)
![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
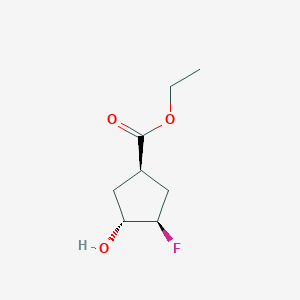
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
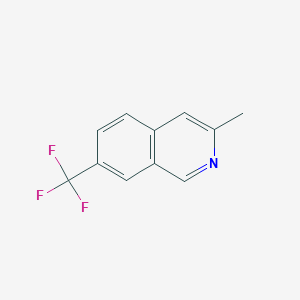
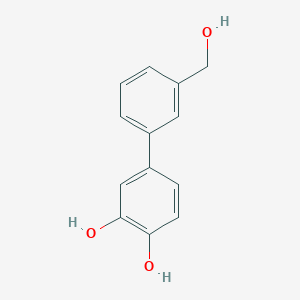
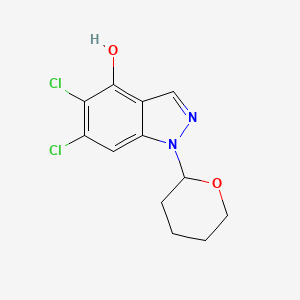

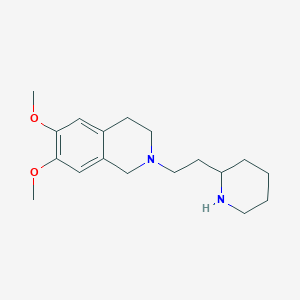

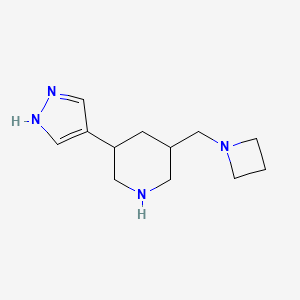

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12989266.png)
